molecular formula C8H18O10Rh2+2 B6595483 Rhodium(ii)acetatedimer dihydrate CAS No. 29998-99-0

Rhodium(ii)acetatedimer dihydrate

Cat. No.: B6595483
CAS No.: 29998-99-0
M. Wt: 480.03 g/mol
InChI Key: VEALSRKOXCSDMB-UHFFFAOYSA-L
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Description

This compound is characterized by its emerald green color and is slightly soluble in polar solvents, including water . It is widely studied for its catalytic properties and is used in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodium(ii)acetatedimer dihydrate is typically synthesized by heating hydrated rhodium(iii) chloride in a methanol-acetic acid mixture. The crude product is the bis(methanol) complex, which is easily desolvated to form the final product . Another method involves refluxing a suspension of rhodium hydroxide in glacial acetic acid for 18 hours, followed by evaporation and extraction with boiling acetone .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rhodium(ii)acetatedimer dihydrate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include diazo compounds, alkenes, and alcohols. Typical reaction conditions involve moderate temperatures and the presence of polar solvents .

Major Products Formed

Major products formed from reactions involving this compound include cyclopropanes, oxidized hydrocarbons, and various substituted organic compounds .

Scientific Research Applications

Rhodium(ii)acetatedimer dihydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Copper(ii) acetate
  • Chromium(ii) acetate

Uniqueness

Rhodium(ii)acetatedimer dihydrate is unique due to its high reactivity and versatility as a catalyst. It is more reactive than similar compounds like copper(ii) acetate and chromium(ii) acetate, making it particularly useful in differentiating ribonucleosides and deoxynucleosides .

Properties

IUPAC Name

dioxidanium;rhodium(2+);tetraacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H4O2.2H2O.2Rh/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);2*1H2;;/q;;;;;;2*+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEALSRKOXCSDMB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[OH3+].[OH3+].[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O10Rh2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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